molecular formula C13H9F3N4 B11848118 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine CAS No. 1356088-08-8

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine

Cat. No.: B11848118
CAS No.: 1356088-08-8
M. Wt: 278.23 g/mol
InChI Key: SWDDXZCXMPHNHN-UHFFFAOYSA-N
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Description

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures to yield 5-chloro-2,3-difluoropyridine . This intermediate can then be further functionalized to introduce the trifluoromethyl group and subsequently coupled with an indazole derivative through Suzuki-Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, such as palladium-based catalysts, and the selection of appropriate solvents and reaction temperatures to facilitate the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazol-5-amine is unique due to the combination of the trifluoromethyl group and the indazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1356088-08-8

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazol-5-amine

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)8-3-7(5-18-6-8)12-10-4-9(17)1-2-11(10)19-20-12/h1-6H,17H2,(H,19,20)

InChI Key

SWDDXZCXMPHNHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=NN2)C3=CC(=CN=C3)C(F)(F)F

Origin of Product

United States

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